molecular formula C9H12ClOP B089312 ISOPOPYLPHENYLPHOSPHINCHLORID CAS No. 13213-43-9

ISOPOPYLPHENYLPHOSPHINCHLORID

Cat. No.: B089312
CAS No.: 13213-43-9
M. Wt: 202.62 g/mol
InChI Key: MJRQEECLCDXNNN-UHFFFAOYSA-N
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Description

Isopropylphenylphosphinic chloride (C₉H₁₂ClOP) is an organophosphorus compound characterized by a phosphorus atom bonded to an isopropyl group, a phenyl group, a chloride, and an oxygen atom. It belongs to the phosphinic chloride family, which are pivotal intermediates in organic synthesis, particularly in the preparation of ligands for catalysis and flame retardants . While specific data on this compound are scarce in publicly available literature, its structural analogs, such as methylphenylphosphinic chloride (C₇H₈ClOP) and diphenylphosphinous chloride (C₁₂H₁₀ClP), provide a basis for comparative analysis.

Properties

CAS No.

13213-43-9

Molecular Formula

C9H12ClOP

Molecular Weight

202.62 g/mol

IUPAC Name

[chloro(propan-2-yl)phosphoryl]benzene

InChI

InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

MJRQEECLCDXNNN-UHFFFAOYSA-N

SMILES

CC(C)P(=O)(C1=CC=CC=C1)Cl

Canonical SMILES

CC(C)P(=O)(C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ISOPOPYLPHENYLPHOSPHINCHLORID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with propan-2-yl chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of phenyl(propan-2-yl)phosphinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

ISOPOPYLPHENYLPHOSPHINCHLORID undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.

    Oxidation and Reduction: The compound can be oxidized to form phosphinic acids or reduced to form phosphine oxides.

    Hydrolysis: In the presence of water or aqueous base, phenyl(propan-2-yl)phosphinic chloride can hydrolyze to form phenyl(propan-2-yl)phosphinic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide), water

Major Products Formed

    Phosphinic Derivatives: Formed through substitution reactions

    Phosphinic Acids: Formed through oxidation or hydrolysis

    Phosphine Oxides: Formed through reduction

Scientific Research Applications

ISOPOPYLPHENYLPHOSPHINCHLORID has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting enzymes and receptors.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

    Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenyl(propan-2-yl)phosphinic chloride involves its interaction with nucleophilic sites on target molecules. The phosphinic chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable phosphinic derivatives. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds.

Comparison with Similar Compounds

Methylphenylphosphinic Chloride (C₇H₈ClOP)

Structural Features :

  • Substituents : Methyl and phenyl groups attached to phosphorus.
  • Molecular Weight : 174.56 g/mol .
  • Reactivity : The smaller methyl group reduces steric hindrance compared to isopropyl, enhancing reactivity in nucleophilic substitutions.

Key Differences :

Parameter Isopropylphenylphosphinic Chloride Methylphenylphosphinic Chloride
Molecular Weight ~202.6 g/mol (calculated) 174.56 g/mol
Steric Bulk High (isopropyl group) Low (methyl group)
Reactivity Reduced due to bulk Higher

Diphenylphosphinous Chloride (C₁₂H₁₀ClP)

Structural Features :

  • Substituents : Two phenyl groups attached to phosphorus.
  • Molecular Weight : 220.63 g/mol .
  • Reactivity : Aromatic substituents increase electron-withdrawing effects, stabilizing the phosphorus center but reducing electrophilicity.

Key Differences :

Parameter Isopropylphenylphosphinic Chloride Diphenylphosphinous Chloride
Molecular Weight ~202.6 g/mol 220.63 g/mol
Electronic Effects Moderate (alkyl and aryl mix) Strong (two aryl groups)
Thermal Stability Lower Higher

Thiophosphoryl Chloride (PSCl₃)

Structural Features :

  • Substituents : Three chloride atoms and a sulfur atom bonded to phosphorus.
  • Molecular Weight : 169.40 g/mol .

Key Differences :

Parameter Isopropylphenylphosphinic Chloride Thiophosphoryl Chloride
Bonding Environment P–O and P–C bonds P–S and P–Cl bonds
Toxicity Lower High (corrosive, toxic)
Industrial Use Specialty chemicals Bulk agrochemical production

Research Findings and Trends

  • Steric Effects : Bulky substituents like isopropyl in Isopropylphenylphosphinic chloride hinder nucleophilic attacks, making it less reactive than methylphenyl analogs but more selective in forming sterically demanding ligands .
  • Electronic Effects: Aryl groups in diphenylphosphinous chloride enhance resonance stabilization, whereas alkyl groups in isopropylphenyl derivatives prioritize inductive effects .
  • Synthetic Utility : Isopropylphenylphosphinic chloride’s hybrid structure (alkyl + aryl) offers a balance between reactivity and stability, ideal for niche catalytic applications.

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